molecular formula C8H13NO2 B1612309 Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate CAS No. 1230486-65-3

Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate

Cat. No.: B1612309
CAS No.: 1230486-65-3
M. Wt: 155.19 g/mol
InChI Key: DQASNVBNVNCIGT-UHFFFAOYSA-N
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Description

Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate is a bicyclic compound that features a nitrogen atom within its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for preparing Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate involves the radical translocation reactions of 1-(o-bromobenzoyl)-2-(prop-2-enyl)pyrrolidines. This reaction is mediated by Bu3SnH in the presence of a catalytic amount of azoisobutyronitrile in boiling toluene. The reaction yields the desired product along with other by-products .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can yield various reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

Common reagents used in these reactions include Bu3SnH for radical translocation, palladium catalysts for aminoacyloxylation, and various oxidizing and reducing agents .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the radical translocation reaction yields a mixture of 7-azabicyclo[2.2.1]heptane and 8-azabicyclo[3.2.1]octane systems .

Scientific Research Applications

Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action for Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate involves its interaction with molecular targets through its bicyclic structure. The nitrogen atom within the structure can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules .

Properties

IUPAC Name

methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-11-8(10)6-4-5-2-3-7(6)9-5/h5-7,9H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQASNVBNVNCIGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2CCC1N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60611232
Record name Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60611232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1230486-65-3
Record name Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60611232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate
Reactant of Route 2
Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate
Reactant of Route 3
Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate
Reactant of Route 4
Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate
Reactant of Route 5
Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate

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